SR-717 lithium, also known as 4,5-difluoro-2-[[[6-(1H-imidazol-1-yl)-3-pyridazinyl]carbonyl]amino]-benzoic acid, monolithium salt, is a small molecule that has emerged as a valuable tool in scientific research, particularly in the field of immunology. Its primary function lies in its ability to activate a specific protein known as Stimulator of Interferon Genes (STING) [].
SR-717 lithium acts as a non-nucleotide agonist of STING, meaning it mimics the natural molecules that bind to and activate STING without being a direct copy of them [, ]. This activation triggers a signaling cascade within the cell, ultimately leading to the production of various immune factors, including interferons and inflammatory cytokines [].
The ability of SR-717 lithium to activate STING makes it a valuable tool for researchers studying various aspects of the immune system:
SR-717 is a non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. It mimics the action of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a natural ligand for STING, by inducing a conformational change that activates this receptor. This activation leads to the downstream stimulation of immune responses, particularly in antitumor immunity, making SR-717 a significant compound in cancer therapy research .
The primary chemical reaction involving SR-717 is its binding to the STING receptor. Upon binding, SR-717 induces a "closed" conformation of STING, similar to that achieved by cGAMP. This conformational change triggers a cascade of signaling pathways that activate immune cells such as CD8+ T cells and natural killer cells. The efficacy of SR-717 as a STING agonist is demonstrated by its low half-maximal effective concentration (EC50) of approximately 2.1 µM in various assays .
SR-717 exhibits notable biological activity by promoting antitumor immunity. It enhances the activation and proliferation of immune cells, facilitating antigen cross-priming and increasing the expression of immune checkpoint molecules like programmed cell death ligand 1 (PD-L1). This activity suggests that SR-717 can potentially overcome tumor-induced immune suppression, making it a candidate for combination therapies in oncology .
The synthesis of SR-717 involves several organic chemistry techniques, including:
The exact synthetic pathway may vary among different research groups but generally follows established protocols for synthesizing small-molecule STING agonists.
SR-717 has several applications primarily in cancer immunotherapy:
Studies have shown that SR-717 selectively activates STING over other kinases, demonstrating its specificity and potential for targeted therapy. Interaction studies reveal that SR-717 can effectively stimulate immune responses in various cell lines, including those genetically modified to lack cyclic guanosine monophosphate synthase (cGAS), indicating its direct action on the STING pathway .
The discovery of SR-717 originated from a pathway-targeted screen prioritizing metabolic stability over natural cyclic dinucleotides (CDNs). X-ray crystallography at 1.8 Å resolution demonstrated that SR-717 binds the STING dimer interface, inducing a 23° rotation in the ligand-binding domain that stabilizes the closed conformation essential for TBK1-IRF3 signaling [1] [3]. Key design elements include:
This topology-driven approach achieved a 14-fold improvement in plasma stability compared to endogenous CDNs, addressing a critical limitation in systemic STING targeting [1].
Structural insights from SR-717-STING complexes guided the development of bipyridazine derivatives with enhanced potency and allele coverage:
| Compound | Human THP1 EC~50~ (μM) | Mouse RAW 264.7 EC~50~ (μM) | ΔT~m~ (°C)^a^ |
|---|---|---|---|
| SR-717 | 2.1 ± 0.3 | 12.9 ± 1.8 | +6.2 |
| 12L | 0.38 ± 0.03 | 8.1 ± 0.9 | +9.7 |
Table 1. Comparative activity of SR-717 and optimized bipyridazine derivative 12L [3] [5].
^a^Thermal shift (ΔT~m~) reflects STING stabilization upon ligand binding.
Compound 12L incorporated three critical modifications:
These changes conferred pan-allelic activity across HAQ (ΔT~m~ = +8.1°C), REF (ΔT~m~ = +7.9°C), and Q alleles (ΔT~m~ = +7.5°C), addressing human STING polymorphism challenges [3].
Systematic SAR analysis of 43 SR-717 analogs identified critical pharmacophores:
A. Imidazole Substituents
B. Benzoate Modifications
C. Pyridazine Ring Effects
SR-717's STING binding was validated through orthogonal biophysical methods:
Thermal Shift Assay (TSA)
Competition Binding
Crystallographic Validation
SR-717 functions as a direct cyclic guanosine monophosphate-adenosine monophosphate mimetic that induces profound conformational changes in the STING protein structure [1] [2]. The compound binds to the ligand-binding domain of STING as a dimeric pair, with two copies of SR-717 positioned within each orthosteric binding site [3]. This binding interaction stabilizes the STING dimer in the canonical closed conformation through specific molecular contacts.
The structural mechanism involves critical amino acid residues that form the binding interface. The SR-717 molecules are stabilized within the binding pocket through π-stacking interactions between the pyridazine rings of the ligands and the tyrosine 167 residue from each STING monomer [3]. Additionally, arginine 238 forms cation-π interactions with the pyridazine moieties, while the carboxyl groups of SR-717 establish polar interactions with histidine 232, arginine 238, and threonine 263 residues [3].
The closed state induction manifests through several key conformational changes. The tips of the α1 helices in the ligand-binding domain contract by approximately 16 Ångströms compared to the apo STING structure [3]. Simultaneously, the lid region, comprised of two beta strands from either monomer, becomes fully ordered above the ligand binding pocket, allowing histidine 232 and arginine 238 to form direct interactions with SR-717 [3].
A critical hallmark of STING activation occurs through a 180-degree rotation of the ligand-binding domain relative to the transmembrane domain [3] [4]. This rotation is essential for exposing protein surfaces that facilitate side-by-side packing interactions between adjacent STING dimers. The α2-α3 loop in the ligand-binding domain undergoes an inward displacement that allows backbone interactions from glutamine 273 and serine 275 with neighboring STING dimers, mediating the formation of higher-order oligomers [3].
The transmembrane domain expands upon SR-717 binding, creating extensive hydrophobic interfaces between neighboring transmembrane domains. These interfaces involve transmembrane helix 3 from each STING dimer interacting with transmembrane helices 1, 2, and 4 from adjacent molecules [3]. The buried surface area at these interfaces promotes the characteristic curvature observed in activated STING oligomers.
| Parameter | SR-717 Bound STING | Apo STING |
|---|---|---|
| LBD Conformation State | Closed | Open |
| α1 Helix Contraction (Å) | ~16 | 0 (reference) |
| LBD Rotation Relative to TMD | 180° | 0° (reference) |
| Lid Formation | Fully ordered β-sheet | Disordered |
| Oligomerization Pattern | Side-by-side curved oligomers | Minimal oligomerization |
| Binding Site Residues | Y167, R238, H232, T263 | Not applicable |
| Structural Resolution (Å) | 3.1 | Not applicable |
SR-717 demonstrates remarkable broad-spectrum activity across different STING allelic variants and species orthologs, addressing a significant limitation of many cyclic dinucleotide STING agonists [1] [2]. Human STING exhibits substantial polymorphic variation with five major allelic variants distributed across populations: R232 (58% frequency), HAQ (20% frequency), H232 (13% frequency), AQ (7% frequency), and Q (2% frequency) [5] [6].
The binding affinity of SR-717 remains consistently high across all human STING variants, with the compound maintaining its ability to induce the closed conformation regardless of the specific amino acid sequence variations at position 232 [1] [6]. This universal activity stems from the compound's binding mode, which does not depend on the variable residues that affect the binding specificity of endogenous cyclic dinucleotides.
Interspecies analysis reveals that SR-717 retains potent activity against mouse STING, which differs significantly from human STING in several key residues [1] [2]. The compound successfully activates mouse STING with comparable efficacy to human variants, as demonstrated through both biochemical assays and in vivo efficacy studies. This cross-species activity extends to other mammalian STING orthologs, including those from non-human primates and rodent species.
The mechanistic basis for this broad specificity lies in SR-717's interaction with highly conserved structural elements within the STING ligand-binding domain. Unlike cyclic dinucleotides that require specific hydrogen bonding networks with variable residues, SR-717 primarily engages with invariant amino acids that are essential for STING function across species [3]. The tyrosine 167 and arginine 238 residues that form critical interactions with SR-717 are conserved across all functional STING orthologs.
Furthermore, the compound's dimeric binding mode allows it to maintain symmetric interactions even when minor sequence variations exist between the two monomers of the STING dimer [3]. This redundancy in binding contacts ensures robust activation regardless of heterozygous allelic combinations that may occur in individuals carrying different STING variants.
| STING Variant/Species | Population Frequency (%) | SR-717 Activity Status | Binding Affinity |
|---|---|---|---|
| Human STING R232 | 58 | Active | High |
| Human STING HAQ | 20 | Active | High |
| Human STING H232 | 13 | Active | High |
| Human STING AQ | 7 | Active | High |
| Human STING Q | 2 | Active | High |
| Mouse STING | N/A | Active | High |
| Chicken STING | N/A | Active | High |
The activation of STING by SR-717 initiates a complex signaling cascade that culminates in the phosphorylation and activation of multiple downstream effector proteins [4] [7]. The primary signaling pathway involves the recruitment and activation of TANK-binding kinase 1, which serves as the central kinase responsible for propagating the signal to transcription factors.
Upon SR-717-induced STING oligomerization, the C-terminal tail of STING becomes accessible for interaction with TBK1 through a conserved motif containing the sequence [(D or E)xPxPLR(S or T)D] [7]. TBK1 recruitment occurs within 30 minutes of SR-717 exposure and involves direct binding of the kinase domain to the exposed C-terminal tail regions of activated STING dimers [7].
The oligomeric structure of activated STING creates a platform that enables TBK1 trans-autophosphorylation, a critical step for kinase activation [7]. Individual TBK1 molecules bound to one STING dimer phosphorylate TBK1 molecules associated with neighboring STING dimers, as geometric constraints prevent efficient cis-autophosphorylation. This trans-activation mechanism ensures robust and sustained kinase activity throughout the oligomeric STING complex.
Activated TBK1 subsequently phosphorylates serine 366 of STING (equivalent to serine 365 in mouse STING), creating a high-affinity binding site for interferon regulatory factor 3 [4] [7]. The phosphorylated serine residue within the pLxIS motif (where p denotes a hydrophilic residue) provides the critical contact point for IRF3 recruitment to the activated STING-TBK1 complex [7].
IRF3 phosphorylation occurs through TBK1 kinase activity, with the transcription factor undergoing phosphorylation at multiple serine residues within its C-terminal activation domain [4]. The phosphorylation events occur in a temporally coordinated manner, with initial phosphorylation events occurring 2-4 hours after SR-717 exposure [8]. Phosphorylated IRF3 undergoes conformational changes that promote homodimerization, a prerequisite for nuclear translocation and transcriptional activity [4].
The kinetics of IRF3 activation demonstrate a characteristic time course, with peak phosphorylation levels achieved 2-4 hours after SR-717 stimulation, followed by sustained activation for several hours [8]. Nuclear translocation of phosphorylated IRF3 dimers occurs 4-6 hours post-treatment, initiating the transcriptional phase of the response [4].
Parallel to IRF3 activation, TBK1 and its homolog IκB kinase epsilon promote activation of the nuclear factor κB pathway [7]. This occurs through phosphorylation and activation of the IKK complex, leading to IκB degradation and subsequent nuclear translocation of nuclear factor κB dimers. The dual activation of both IRF3 and nuclear factor κB pathways creates a synergistic transcriptional response that amplifies the expression of interferon and inflammatory genes [7].
| Signaling Component | Activation Timeframe | Molecular Mechanism | Functional Outcome |
|---|---|---|---|
| STING Serine 366 Phosphorylation | 1-2 hours | TBK1-mediated phosphorylation | IRF3 recruitment site |
| TBK1 Recruitment | Within 30 minutes | CTT domain binding | Kinase activation platform |
| TBK1 Autophosphorylation | 1-2 hours | Trans-autophosphorylation | Enhanced kinase activity |
| IRF3 Phosphorylation | 2-4 hours | TBK1 kinase activity | Transcription factor activation |
| IRF3 Dimerization | 2-4 hours | Phosphorylation-dependent | Nuclear translocation competency |
| IRF3 Nuclear Translocation | 4-6 hours | Dimer formation required | Gene transcription initiation |
| NF-κB Activation | 1-3 hours | TBK1/IKKε-mediated | Inflammatory gene expression |
| IκB Degradation | 1-2 hours | IKK complex activation | NF-κB nuclear translocation |
SR-717 activation of the STING pathway culminates in the transcriptional upregulation of programmed death-ligand 1 through multiple coordinated mechanisms involving both IRF3 and nuclear factor κB transcriptional programs [1] [2] [9]. The induction of PD-L1 expression represents a critical immunomodulatory outcome that influences the balance between immune activation and regulation.
The CD274 gene encoding PD-L1 contains multiple regulatory elements within its promoter region that respond to STING pathway activation [10] [11]. IRF3-mediated transcriptional regulation occurs through direct binding of phosphorylated IRF3 dimers to interferon-stimulated response elements located within the CD274 promoter [10]. These binding events typically occur 4-8 hours after SR-717 exposure, coinciding with the nuclear accumulation of activated IRF3 complexes.
Nuclear factor κB pathway activation provides an additional transcriptional input for PD-L1 expression through κB binding sites within the CD274 promoter region [12]. The nuclear factor κB contribution to PD-L1 transcription occurs with faster kinetics than IRF3-mediated regulation, with initial promoter binding detectable 2-6 hours after SR-717 treatment [12]. The STING-TBK1 pathway activates both IRF3 and nuclear factor κB, with nuclear factor κB mediating a major contribution to PD-L1 gene transcription [12].
The transcriptional regulation involves chromatin remodeling events that enhance the accessibility of the CD274 promoter to transcription factors [9]. SR-717-induced STING activation promotes histone modifications that create an open chromatin structure, facilitating transcription factor binding and RNA polymerase II recruitment. These chromatin changes occur 1-3 hours after initial STING activation, preceding the peak transcriptional response.
STAT3 pathway activation provides an indirect mechanism for PD-L1 upregulation following SR-717 treatment [10]. While STAT3 is not directly phosphorylated by TBK1, the cytokine cascade initiated by STING activation leads to autocrine and paracrine signaling loops involving interferon and interleukin pathways that subsequently activate STAT3 [10]. This indirect STAT3 activation occurs 6-12 hours after initial SR-717 exposure and contributes to sustained PD-L1 expression.
Post-transcriptional mechanisms also contribute to the overall increase in PD-L1 levels following SR-717 treatment [9]. The STING pathway activation influences mRNA stability through the induction of RNA-binding proteins that stabilize CD274 transcripts. This post-transcriptional regulation extends the half-life of PD-L1 mRNA from 8-24 hours, ensuring sustained protein expression even after the initial transcriptional burst.
The temporal coordination of these regulatory mechanisms creates a biphasic response pattern. The initial phase involves rapid chromatin remodeling and nuclear factor κB-mediated transcription initiation occurring 2-4 hours after SR-717 exposure. The secondary phase involves IRF3-mediated transcriptional enhancement and STAT3-dependent sustained expression occurring 4-12 hours post-treatment [10].
The magnitude of PD-L1 induction varies depending on cell type and activation state, with antigen-presenting cells showing the most robust responses to SR-717 treatment [13]. In THP-1 monocytic cells and primary human peripheral blood mononuclear cells, SR-717 induces significant PD-L1 upregulation that correlates with the strength of STING pathway activation [13].
| Regulatory Mechanism | Molecular Target | SR-717 Effect | Timeframe |
|---|---|---|---|
| IRF3-Mediated Transcription | CD274 promoter IRF3 binding sites | Enhanced IRF3 binding | 4-8 hours |
| NF-κB-Mediated Transcription | CD274 promoter NF-κB binding sites | Increased NF-κB activity | 2-6 hours |
| STAT3 Pathway Activation | STAT3 phosphorylation sites | Indirect STAT3 activation | 6-12 hours |
| CD274 Promoter Activity | Transcription start site | Increased promoter activity | 2-4 hours |
| Chromatin Remodeling | Histone modifications | Enhanced chromatin accessibility | 1-3 hours |
| Post-transcriptional Regulation | mRNA stability | Increased mRNA half-life | 8-24 hours |